barium(2+);(E)-4-oxopent-2-en-2-olate

MOCVD BaTiO₃ thin films ferroelectric oxides

Barium(2+);(E)-4-oxopent-2-en-2-olate (CAS 12084-29-6), commonly referred to as barium acetylacetonate or Ba(acac)₂, is a barium(II) β-diketonate complex with formula Ba(C₅H₇O₂)₂. The compound is typically encountered as an ill-defined hydrate, consistent with the high coordination number characteristic of the Ba²⁺ ion.

Molecular Formula C5H7BaO2+
Molecular Weight 236.43 g/mol
CAS No. 12084-29-6
Cat. No. B082439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarium(2+);(E)-4-oxopent-2-en-2-olate
CAS12084-29-6
Molecular FormulaC5H7BaO2+
Molecular Weight236.43 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2]
InChIInChI=1S/C5H8O2.Ba/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3+;
InChIKeyJJJCDJQFCPJYSV-BJILWQEISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Barium(2+);(E)-4-oxopent-2-en-2-olate (CAS 12084-29-6): Baseline Identity & Procurement-Relevant Properties


Barium(2+);(E)-4-oxopent-2-en-2-olate (CAS 12084-29-6), commonly referred to as barium acetylacetonate or Ba(acac)₂, is a barium(II) β-diketonate complex with formula Ba(C₅H₇O₂)₂ [1]. The compound is typically encountered as an ill-defined hydrate, consistent with the high coordination number characteristic of the Ba²⁺ ion [1]. With a molecular weight of 335.54 g mol⁻¹ (anhydrous basis) and a melting point exceeding 320 °C, it serves as a barium source soluble in organic solvents, making it amenable to solution-based deposition and catalyst preparation routes that are inaccessible to inorganic barium salts [2].

Why Barium Acetylacetonate (CAS 12084-29-6) Cannot Be Replaced by Generic In-Class Analogues


Barium β-diketonate complexes exhibit widely divergent volatility, thermal stability, and decomposition pathways that are dictated by the specific β-diketonate ligand [1]. Simply substituting Ba(acac)₂ with another barium diketonate—such as Ba(DPM)₂ or Ba(hfa)₂(tetraglyme)—or with an inorganic barium salt fundamentally alters the processing window, the temperature at which the active barium species is delivered, and the nature of the solid-state intermediate formed upon thermolysis [1][2]. The evidence presented in Section 3 demonstrates that these property differences translate into measurable differences in film-formation temperature, catalytic selectivity, and ambient handling stability, making generic substitution scientifically unjustifiable without re-optimisation of the entire process.

Quantitative Differentiation Evidence for Barium(2+);(E)-4-oxopent-2-en-2-olate (CAS 12084-29-6) Versus Closest Comparators


BaTiO₃ Thin-Film Formation Temperature: Ba(acac)₂ vs. Ba(hfa)₂(tetraglyme)

Polycrystalline BaTiO₃ thin films were deposited on silicon substrates at 500 °C using barium acetylacetonate as the barium source, whereas epitaxial BaTiO₃ films grown with the fluorinated analogue Ba(hfa)₂(tetraglyme) required a substrate temperature of 800 °C to achieve comparable crystallinity [1][2]. The 300 °C reduction in processing temperature is directly attributable to the thermal decomposition characteristics of Ba(acac)₂, which decomposes to the oxide without volatilisation, enabling direct solid-state transformation rather than gas-phase transport [1].

MOCVD BaTiO₃ thin films ferroelectric oxides precursor volatility

Ethylbenzene Oxidation Catalytic Selectivity: Ba(acac)₂ Suppresses EBHP Yield Relative to BaO

In liquid-phase oxidation of ethylbenzene with molecular oxygen, barium oxide (BaO) increased ethylbenzene hydroperoxide (EBHP) yield with Ba concentration up to 1 ppm, whereas the non-basic salts barium acetylacetonate and barium nitrate decreased EBHP yield and ethylbenzene conversion [1]. The directionally opposite effect of Ba(acac)₂ versus BaO on EBHP yield—enhancement versus suppression—demonstrates that the acetylacetonate ligand modulates the catalyst's acid-base character in a manner that fundamentally alters the product distribution [1].

catalysis ethylbenzene oxidation hydroperoxide selectivity barium catalyst

Storage Stability Under Ambient Atmosphere: Ba(acac)₂ Hydrate vs. Ba(DPM)₂

Ba(DPM)₂ (barium dipivaloylmethanate) undergoes significant degradation upon exposure to ambient air for as little as one week, with volatilisation capacity measurably decreasing, whereas Ba(acac)₂ is routinely supplied and stored as a stable hydrate under ordinary laboratory conditions [1][2]. Thermogravimetric analysis of Ba(DPM)₂ revealed that its volatilisation is higher than that of Ba(DIVM)₂ and Ba(DBM)₂, but its susceptibility to attack by CO₂ and H₂O in air compromises long-term storage reliability [1]. Ba(acac)₂, in contrast, is described as an ill-defined hydrate that remains stable without requiring glovebox storage or desiccated containment [2].

precursor stability β-diketonate degradation CVD precursor handling

Recommended Application Scenarios for Barium(2+);(E)-4-oxopent-2-en-2-olate (CAS 12084-29-6) Based on Differentiated Evidence


Low-Temperature MOCVD of BaTiO₃ Thin Films on Temperature-Sensitive Substrates

Barium acetylacetonate is the barium precursor of choice for MOCVD of BaTiO₃ films when the substrate cannot tolerate temperatures above 550 °C. As demonstrated by Lee and Park, single-phase BaTiO₃ films are obtained at 500 °C using ultrasonic spraying to deliver Ba(acac)₂, whereas the fluorinated analogue Ba(hfa)₂(tetraglyme) requires 800 °C [1][2]. This 300 °C processing advantage directly supports integration of ferroelectric capacitor layers onto polymer-based flexible electronics, glass substrates, and CMOS circuits with low thermal budgets [1].

Catalytic Ethylbenzene Oxidation Where Hydroperoxide Yield Must Be Suppressed

In liquid-phase ethylbenzene oxidation processes where the target product is acetophenone (via hydroperoxide decomposition) rather than ethylbenzene hydroperoxide itself, Ba(acac)₂ serves as a non-basic barium catalyst that suppresses EBHP accumulation, in contrast to BaO which maximises EBHP yield [1]. This functional differentiation, documented by Toribio et al., positions Ba(acac)₂ as the preferred barium source for integrated oxidation-decomposition sequences aiming at ketone products [1].

Solution-Processed Barium Perovskite Synthesis with Benchtop Handling Convenience

For sol-gel and solution-based routes to BaTiO₃, BaZrO₃, and related perovskite oxides, Ba(acac)₂ hydrate offers the combination of organic-solvent solubility and ambient storage stability that highly air-sensitive diketonates such as Ba(DPM)₂ cannot provide without glovebox containment [1][2]. The stable hydrate form permits weighing and dissolution in open air, streamlining precursor preparation and enabling reproducible stoichiometric control in multi-user research facilities and pilot production lines [2].

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